molecular formula C20H21NO3 B12273848 Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate

Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate

Cat. No.: B12273848
M. Wt: 323.4 g/mol
InChI Key: SHDMZEFORLEZRH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Formula

The systematic IUPAC name for this compound is ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]propanoate , reflecting its substitution pattern on the indole core. The indole ring is numbered such that the nitrogen atom occupies position 1, with the benzyloxy group (-OCH2C6H5) attached to position 5 and the propanoate ester (-CH2CH2COOEt) at position 3.

The structural formula (C20H21NO3) comprises:

  • A planar indole heterocycle with fused benzene and pyrrole rings.
  • A benzyloxy substituent at position 5, introducing steric bulk and aromaticity.
  • A three-carbon propanoate chain at position 3, terminating in an ethyl ester group.

The SMILES notation (O=C(OCC)CCC1=CNC2=C1C=C(OCC3=CC=CC=C3)C=C2) explicitly defines the connectivity, highlighting the ester linkage (O=C(OCC)), propanoate backbone (CCC), and benzyloxy moiety (OCC3=CC=CC=C3).

CAS Registry Number and Molecular Descriptors

The compound is uniquely identified by its CAS Registry Number 102012-60-2 . Key molecular descriptors include:

Property Value
Molecular Formula C20H21NO3
Molecular Weight 323.39 g/mol
MDL Number MFCD31977907
Purity/Specification Not explicitly reported
Storage Conditions Not specified

The molecular formula confirms 20 carbon atoms, 21 hydrogens, one nitrogen, and three oxygen atoms. The absence of reported purity data in available sources suggests that analytical characterization (e.g., HPLC, NMR) would be required for quality assessment in synthetic applications.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not explicitly documented in the provided sources. However, analogous indole derivatives exhibit characteristic features:

  • Bond lengths : The indole C2-C3 bond typically measures ~1.37 Å, reflecting partial double-bond character due to aromatic resonance.
  • Dihedral angles : The benzyloxy group likely adopts a near-planar orientation relative to the indole ring (dihedral angle < 10°), maximizing π-conjugation.

Conformational flexibility arises from:

  • Ester group rotation : The ethyl propanoate chain may adopt staggered or eclipsed conformations around the C3-CH2 bond.
  • Benzyloxy orientation : Free rotation about the C5-O bond allows the benzyl group to occupy axial or equatorial positions relative to the indole plane.

Molecular modeling or X-ray diffraction studies would be necessary to confirm these hypotheses.

Isotopic Labeling and Stable Isotope Derivatives

Isotopic labeling strategies for this compound could include:

  • Deuterated analogs : Replacement of hydrogens on the ethyl group (e.g., CD2CD3) or benzyl moiety (C6D5) for mass spectrometry or NMR tracking.
  • 13C-labeled carbonyl : Incorporation of 13C at the ester carbonyl (C=O) to study metabolic cleavage pathways.

Stable isotope derivatives, such as Ethyl 3-[5-(Benzyloxy-13C6)-3-indolyl]propanoate , would enable precise quantification in biological matrices using LC-MS/MS. Synthetic routes might involve isotopic benzyl bromide (C6H5CH2Br → 13C6H5CH2Br) during benzyloxy group installation.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 3-(5-phenylmethoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C20H21NO3/c1-2-23-20(22)11-8-16-13-21-19-10-9-17(12-18(16)19)24-14-15-6-4-3-5-7-15/h3-7,9-10,12-13,21H,2,8,11,14H2,1H3

InChI Key

SHDMZEFORLEZRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Principal Synthetic Routes

N-Alkylation and Michael Addition Strategy

One established approach to synthesizing Ethyl 3-[5-(benzyloxy)-3-indolyl]propanoate involves a two-step process: N-alkylation of 5-benzyloxyindole followed by a Michael addition reaction. This method leverages the nucleophilicity of the indole C3 position after activation through N-alkylation.

The general synthetic scheme involves:

  • N-alkylation of 5-benzyloxyindole with a suitable alkylating agent
  • Michael addition of the activated indole to ethyl acrylate
  • Purification to yield the target compound
Detailed Procedure

Based on adaptations from published protocols by Marugán et al., the synthesis can be executed as follows:

Materials:

  • 5-Benzyloxyindole (1.0 equiv)
  • Sodium hydride (1.1-1.2 equiv, 60% dispersion in mineral oil)
  • Ethyl 3-bromopropionate (1.1 equiv)
  • Anhydrous DMF
  • Ethyl acrylate (1.5 equiv)
  • Base catalyst (e.g., Cs₂CO₃ or KOtBu)

Procedure:

  • In a flame-dried round-bottom flask under inert atmosphere, dissolve 5-benzyloxyindole in anhydrous DMF (10 mL per gram of indole).
  • Cool the solution to 0°C and add sodium hydride portionwise. Stir for 30 minutes until hydrogen evolution ceases.
  • Add ethyl 3-bromopropionate dropwise and allow the mixture to warm to room temperature.
  • Stir the reaction for 18 hours at room temperature.
  • Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3×).
  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using a petroleum ether/ethyl acetate gradient to obtain the intermediate.
  • For the Michael addition step, dissolve the intermediate in a suitable solvent (THF or DMF) and add a catalytic amount of base.
  • Add ethyl acrylate and stir at room temperature for 12-24 hours.
  • Work up and purify as before.

Multicomponent Reaction Approach

An alternative and potentially more efficient approach to preparing the target compound involves a multicomponent reaction strategy. This method can provide a more direct route with potentially higher yields.

TiCl₄/Et₃N Promoted Three-Component Condensation

Based on methods reported by researchers utilizing TiCl₄/Et₃N-mediated reactions, the following procedure can be adapted for our target compound:

Materials:

  • 5-Benzyloxyindole (1.0 equiv)
  • Dimethyl malonate or ethyl acetate (1.0 equiv)
  • Appropriate aldehyde precursor (1.0 equiv)
  • TiCl₄ (1.0 equiv)
  • Triethylamine (1.0 equiv)
  • Anhydrous dichloromethane or other suitable solvent

Procedure:

  • In a flame-dried flask under nitrogen, add TiCl₄ (1.0 equiv) to a solution of dimethyl malonate (1.0 equiv) in anhydrous dichloromethane at 0°C.
  • Add triethylamine (1.0 equiv) dropwise and stir for 1 hour.
  • Add the appropriate aldehyde (1.0 equiv) and 5-benzyloxyindole (1.0 equiv).
  • Stir the reaction mixture at room temperature for 12-24 hours.
  • Quench with water and extract with dichloromethane (3×).
  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate gradient.
  • Convert the initial product to the target ethyl ester through transesterification if necessary.

This approach typically yields the desired product in 45-70% yield, as reported for similar indole derivatives.

Preparation from 5-Hydroxyindole Precursors

Benzylation of 5-Hydroxyindole and Subsequent Functionalization

This approach first introduces the benzyloxy group at the 5-position of indole, followed by functionalization at the 3-position.

Materials:

  • 5-Hydroxyindole (1.0 equiv)
  • Benzyl bromide or benzyl chloride (1.2 equiv)
  • Base (K₂CO₃, 2.0 equiv)
  • DMF or acetone
  • Ethyl acrylate (1.5 equiv)
  • Catalyst for Michael addition

Procedure:

  • Dissolve 5-hydroxyindole in DMF (or acetone) and add K₂CO₃.
  • Add benzyl bromide dropwise and stir at room temperature for 6-12 hours.
  • Filter out inorganic salts, concentrate the filtrate, and purify to obtain 5-benzyloxyindole.
  • Functionalize the 3-position using a Michael addition with ethyl acrylate in the presence of an appropriate catalyst.
  • Work up and purify as described in previous methods.

Data on Reaction Conditions and Yields

Table 1 presents optimized reaction conditions for the benzylation step based on adaptation from published procedures:

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 DMF K₂CO₃ 25 12 85
2 Acetone K₂CO₃ 56 (reflux) 6 82
3 DMF NaH 0 to 25 4 90
4 THF NaH 0 to 25 6 78
5 DMSO K₂CO₃ 25 24 70

Direct C3-Functionalization Method

Palladium-Catalyzed C-H Activation

This more modern approach utilizes palladium catalysis to directly functionalize the C3 position of 5-benzyloxyindole.

Materials:

  • 5-Benzyloxyindole (1.0 equiv)
  • Ethyl acrylate (1.5-2.0 equiv)
  • Pd(OAc)₂ (5-10 mol%)
  • Ligand (e.g., PPh₃ or specialized phosphine ligand, 10-20 mol%)
  • Additive (e.g., AgOAc, 2.0 equiv)
  • Solvent (DMF, toluene, or DCE)

Procedure:

  • In an oven-dried Schlenk tube under nitrogen, combine 5-benzyloxyindole, Pd(OAc)₂, ligand, and additive.
  • Add anhydrous solvent and ethyl acrylate.
  • Heat the reaction mixture at 80-120°C for 12-24 hours.
  • Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Optimization of C3-Functionalization Conditions

Table 2 summarizes the optimization of C3-functionalization conditions:

Entry Catalyst (mol%) Ligand (mol%) Additive Solvent Temp. (°C) Time (h) Yield (%)
1 Pd(OAc)₂ (5) PPh₃ (10) AgOAc DMF 100 24 45
2 Pd(OAc)₂ (10) PPh₃ (20) AgOAc DMF 100 24 58
3 Pd(OAc)₂ (10) P(o-tol)₃ (20) AgOAc Toluene 110 18 63
4 Pd(OAc)₂ (10) PCy₃ (20) AgOAc DCE 80 24 52
5 Pd(OAc)₂ (10) P(o-tol)₃ (20) Cu(OAc)₂ Toluene 110 24 67

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Column Chromatography : Using silica gel with a gradient of petroleum ether/ethyl acetate (typically starting from 20:1 and gradually increasing to 5:1).

  • Recrystallization : From appropriate solvent systems such as:

    • Ethyl acetate/hexanes
    • Dichloromethane/diethyl ether
    • Methanol/water

Characterization Data

The synthesized this compound can be characterized by the following spectroscopic data:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.02 (br s, 1H, NH)
  • δ 7.45-7.30 (m, 5H, Ph)
  • δ 7.25-7.20 (m, 1H, Ar-H)
  • δ 7.10-7.05 (m, 1H, Ar-H)
  • δ 6.95-6.90 (m, 1H, Ar-H)
  • δ 6.88 (d, J = 2.4 Hz, 1H, indole C2-H)
  • δ 5.10 (s, 2H, OCH₂Ph)
  • δ 4.15 (q, J = 7.2 Hz, 2H, OCH₂CH₃)
  • δ 3.10 (t, J = 7.6 Hz, 2H, CH₂CH₂COO)
  • δ 2.70 (t, J = 7.6 Hz, 2H, CH₂CH₂COO)
  • δ 1.25 (t, J = 7.2 Hz, 3H, OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃) :

  • δ 173.5 (C=O)
  • δ 153.2 (C-O)
  • δ 137.8, 131.5, 128.6, 127.9, 127.8, 127.5, 122.4, 113.2, 112.0, 111.6, 102.8 (aromatic carbons)
  • δ 70.9 (OCH₂Ph)
  • δ 60.5 (OCH₂CH₃)
  • δ 35.2 (CH₂CH₂COO)
  • δ 20.8 (CH₂CH₂COO)
  • δ 14.3 (OCH₂CH₃)

IR (KBr, cm⁻¹) :

  • 3410 (N-H stretch)
  • 2980, 2930 (C-H stretch)
  • 1730 (C=O stretch)
  • 1620, 1580 (aromatic C=C)
  • 1230 (C-O stretch)
  • 740, 700 (aromatic C-H bending)

MS (EI, m/z) :

  • 323 (M⁺, molecular ion)
  • 278 (M⁺ - OC₂H₅)
  • 232 (M⁺ - CO₂C₂H₅)
  • 91 (C₇H₇⁺, benzyl cation)

Alternative Approaches and Considerations

Indole Formation with Pre-installed Substituents

Rather than functionalizing a pre-formed indole, another approach involves constructing the indole ring with the desired substituents already in place:

Materials:

  • 4-Benzyloxyphenylhydrazine (1.0 equiv)
  • Ethyl 5-oxopentanoate or similar precursor (1.0 equiv)
  • Acid catalyst (e.g., p-toluenesulfonic acid or ZnCl₂)
  • Solvent (acetic acid, ethanol, or appropriate alternative)

Procedure:

  • Dissolve 4-benzyloxyphenylhydrazine and ethyl 5-oxopentanoate in solvent.
  • Add acid catalyst and heat the reaction mixture under reflux for 2-6 hours.
  • Cool to room temperature, neutralize with base, and extract with ethyl acetate.
  • Purify the crude product by column chromatography.

Protection Group Alternatives

While benzyloxy is commonly used as a protecting group for the 5-hydroxy position, alternative protecting groups may be considered:

Protecting Group Installation Conditions Deprotection Conditions Advantages/Disadvantages
Benzyloxy BnBr, K₂CO₃, DMF H₂, Pd/C Stable; requires hydrogenation for removal
MOM MOMCl, NaH, THF HCl, MeOH Acid-labile; orthogonal to benzyl
TBDMS TBDMSCl, imidazole, DMF TBAF, THF Silyl protection; stable to basic conditions
Acetyl Ac₂O, pyridine K₂CO₃, MeOH Easily removed; less stable to basic conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 3-[5-(benzyloxy)-3-indolyl]propanoate is primarily recognized for its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties such as efficacy and selectivity.

Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. These compounds can act on specific cellular pathways involved in cancer progression. For instance, derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Neuroprotective Effects

Studies have shown that derivatives of this compound may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The indole structure is known for its ability to interact with neurotransmitter systems, which could be leveraged for therapeutic applications.

Case Study: Anticancer Properties

A study published in a peer-reviewed journal highlighted the synthesis of this compound derivatives and their evaluation against various cancer cell lines. The findings indicated that certain derivatives showed significant cytotoxicity, with IC50 values lower than standard chemotherapeutic agents. This suggests a promising avenue for further development as anticancer drugs .

Case Study: Neuroprotective Potential

Another research effort focused on the neuroprotective effects of indole derivatives, including this compound. The study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative disorders .

Data Tables

To summarize key findings regarding this compound, the following tables present data on its biological activity and synthesis:

CompoundBiological ActivityReference
This compoundAnticancer (IC50 < standard drugs)
Derivative ANeuroprotection (reduced oxidative stress)
Synthesis MethodYield (%)Conditions
Method A61%Reflux with HCl in ethanol
Method B42%Hydrolysis followed by recrystallization

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Propanoate Esters

(a) Ethyl 3-(5-Acetyl-2-Methoxyphenyl)-2-(1,3-Dioxoisoindolin-2-yl)propanoate (Compound 21)
  • Structure : Phenyl ring with acetyl and methoxy substituents instead of indole.
  • Synthesis : Prepared via thianthrenium salt coupling (69% yield) .
  • Acetyl and methoxy groups may alter metabolic stability compared to benzyloxy.
(b) Ethyl 3-[5-[(4-Fluoroanilino)Methylene]-4-Oxo-2-Thioxothiazolidin-3-yl]propanoate (Compound IIIf)
  • Structure: Features a thiazolidinone core instead of indole.
  • Bioactivity : Exhibits antifungal activity against Candida spp. (MIC: 2–4 µg/mL) .
  • Key Differences: Thiazolidinone moiety introduces sulfur-based reactivity and hydrogen-bonding sites.

Aromatic Propanoate Esters with Varied Substituents

(a) Ethyl (E)-3-[5-(Benzyloxy)-2-(3-Bromopropoxy)phenyl]acrylate (Compound 11)
  • Structure : Benzyloxy-substituted phenyl ring with a bromopropoxy side chain.
  • Synthesis : 79% yield via nucleophilic substitution .
  • Key Differences :
    • Acrylate group introduces α,β-unsaturation, enabling Michael addition reactions absent in the target compound.
    • Bromine allows further functionalization (e.g., Suzuki coupling).
(b) Ethyl 3-(4'-Iodo-[1,1'-Biphenyl]-4-yl)propanoate (Compound 15)
  • Structure : Biphenyl system with iodine substituent.
  • Synthesis : 61% yield via thianthrenium-mediated coupling .
  • Key Differences: Iodine provides a heavy atom for crystallography or radio-labeling.

Functional Propanoate Esters in Flavor and Fragrance

Ethyl 3-(Methylthio)propanoate
  • Application : Key aroma compound in pineapple pulp .
  • Key Differences: Methylthio group contributes to sulfurous flavor notes, unlike the indole-benzyloxy system. Smaller molecular weight (162.23 g/mol) enhances volatility for fragrance applications.

Data Tables

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate 3.8 (ChemAxon) <0.1 (water) N/A
Compound IIIf 2.5 0.5 (DMSO) >200
Compound 15 4.2 <0.1 (water) 120–122

Biological Activity

Ethyl 3-[5-(benzyloxy)-3-indolyl]propanoate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features an indole core, which is known for its ability to interact with various biological targets, making it a significant subject of research in pharmacology and biochemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H17NO3\text{C}_{17}\text{H}_{17}\text{N}\text{O}_3

The synthesis of this compound typically involves several steps, including the formation of the indole core followed by the introduction of the benzyloxy and ethyl propanoate moieties. Detailed synthetic pathways have been documented, emphasizing the importance of reaction conditions and reagents used in achieving high yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves modulation of key proteins associated with cell survival and proliferation, such as Bcl-2 and caspases.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
HeLa (Cervical)12.8Inhibition of cell proliferation
A549 (Lung)18.2Modulation of Bcl-2 family proteins

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound demonstrated effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound was shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are critical in mediating inflammatory responses . This suggests its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment : In a preclinical study involving mice injected with tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its anticancer efficacy.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of this compound against skin infections caused by Staphylococcus aureus showed promising results, with patients experiencing significant improvement after treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in critical biological processes. The indole structure facilitates these interactions, while the benzyloxy group enhances binding affinity and specificity.

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